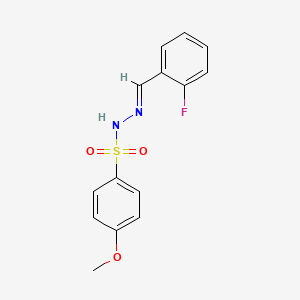

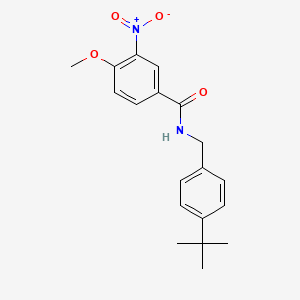

![molecular formula C13H12Cl2N2S B5556886 2-[(2,4-dichlorobenzyl)thio]-4,6-dimethylpyrimidine](/img/structure/B5556886.png)

2-[(2,4-dichlorobenzyl)thio]-4,6-dimethylpyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[(2,4-dichlorobenzyl)thio]-4,6-dimethylpyrimidine is a chemical compound that has been studied for its potential use in scientific research. It is a pyrimidine derivative that has been shown to have various biochemical and physiological effects.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Biologically Active Compounds : Derivatives of pyrimidine, including those similar to "2-[(2,4-dichlorobenzyl)thio]-4,6-dimethylpyrimidine," are key intermediates in the synthesis of a wide range of biologically active compounds. Their significance lies in their structural presence in DNA and RNA, making them crucial for developing pharmaceuticals and studying genetic materials. The synthesis of these compounds often involves multiple steps, including methylation, condensation, and oxidation, to achieve the desired chemical structure and properties (X. Le, 2014).

Nonlinear Optical (NLO) Applications : Certain pyrimidine derivatives demonstrate significant nonlinear optical properties, making them promising candidates for optoelectronic and high-tech applications. Through computational and experimental studies, such as DFT calculations and TDDFT for photophysical properties estimation, researchers have explored the potential of thiopyrimidine derivatives in NLO fields, highlighting their considerable NLO character and applications in modern technology (A. Hussain et al., 2020).

Material Science and Engineering

Photodissociable Dimer Reduction Products : Studies on pyrimidine derivatives, including dimethyl variants, have shown that they undergo photodissociation to regenerate parent monomers with high quantum yield. This characteristic is significant in nucleic acid photochemistry and the development of photoresponsive materials, providing insights into the reversible chemical processes triggered by light (M. Wrona et al., 1975).

Environmental-Friendly Synthesis : The search for greener and more economical synthesis methods has led to the use of chloromethane as a methylating agent for producing dimethoxy-2-methylsulfonylpyrimidine derivatives. This approach not only reduces environmental impact but also improves the efficiency and cost-effectiveness of the synthesis process, highlighting the importance of sustainable practices in chemical manufacturing (Jing Guan et al., 2020).

Crystal Structure Analysis

Crystal Structure and Theoretical Calculations : Advanced techniques such as X-ray diffraction and DFT calculations have been employed to determine the crystal structures and theoretical aspects of pyrimidine derivatives. These studies provide valuable information on molecular geometry, electronic structure, and potential applications in designing new materials with desired properties (Y. Ren et al., 2006).

Propriétés

IUPAC Name |

2-[(2,4-dichlorophenyl)methylsulfanyl]-4,6-dimethylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2N2S/c1-8-5-9(2)17-13(16-8)18-7-10-3-4-11(14)6-12(10)15/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBJXGOKVCFDATF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC2=C(C=C(C=C2)Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{[(4aS*,7aR*)-4-(cyclopropylmethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B5556803.png)

![1-(3-chlorophenyl)-4-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}piperazine](/img/structure/B5556813.png)

![N-({1-[2-(4-bromophenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5556827.png)

![5,7-diethyl-2-(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5556833.png)

![(1S*,5R*)-6-(propylsulfonyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5556867.png)

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5556876.png)

![1-(2,3-dimethylphenyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5556879.png)